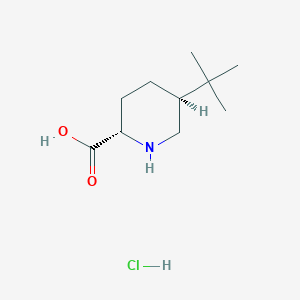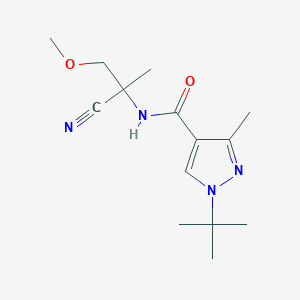
1-Tert-butyl-N-(2-cyano-1-methoxypropan-2-yl)-3-methylpyrazole-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Tert-butyl-N-(2-cyano-1-methoxypropan-2-yl)-3-methylpyrazole-4-carboxamide is a chemical compound that belongs to the class of pyrazole carboxamides. It has been extensively studied for its potential use in scientific research due to its unique properties.
Wirkmechanismus
The mechanism of action of 1-Tert-butyl-N-(2-cyano-1-methoxypropan-2-yl)-3-methylpyrazole-4-carboxamide is not fully understood. However, it has been suggested that the compound exerts its anti-inflammatory and anti-tumor activities by inhibiting the activity of certain enzymes involved in the inflammatory and tumor pathways. The compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), which are key enzymes involved in the inflammatory pathway. The inhibition of these enzymes results in a reduction in the production of inflammatory mediators, such as prostaglandins and leukotrienes.
Biochemical and Physiological Effects:
1-Tert-butyl-N-(2-cyano-1-methoxypropan-2-yl)-3-methylpyrazole-4-carboxamide has been shown to exhibit potent anti-inflammatory and anti-tumor activities in various models of inflammation and cancer. The compound has been shown to reduce the production of inflammatory mediators, such as prostaglandins and leukotrienes, and to inhibit the growth of cancer cells. In addition, the compound has been shown to have a favorable safety profile, with no significant toxicity observed in animal studies.
Vorteile Und Einschränkungen Für Laborexperimente
1-Tert-butyl-N-(2-cyano-1-methoxypropan-2-yl)-3-methylpyrazole-4-carboxamide has several advantages for use in lab experiments. The compound is readily available and can be synthesized in high yield and high purity. In addition, the compound has a favorable safety profile, with no significant toxicity observed in animal studies. However, there are also some limitations to the use of this compound in lab experiments. The compound is relatively expensive, which may limit its use in large-scale experiments. In addition, the mechanism of action of the compound is not fully understood, which may limit its use in certain types of experiments.
Zukünftige Richtungen
1-Tert-butyl-N-(2-cyano-1-methoxypropan-2-yl)-3-methylpyrazole-4-carboxamide has several potential future directions for scientific research. One potential direction is the further investigation of the mechanism of action of the compound. Understanding the precise mechanism of action of the compound may lead to the development of more potent and selective inhibitors of inflammatory and tumor pathways. Another potential direction is the development of new therapeutic applications for the compound. The compound has shown promising results in the treatment of inflammatory diseases and cancer, and further studies may identify other potential therapeutic applications. Finally, the compound may also be used as a tool compound for the investigation of the role of specific enzymes in the inflammatory and tumor pathways.
Synthesemethoden
The synthesis of 1-Tert-butyl-N-(2-cyano-1-methoxypropan-2-yl)-3-methylpyrazole-4-carboxamide involves the reaction of tert-butyl 3-methylpyrazole-4-carboxylate with 2-cyano-1-methoxypropan-2-amine in the presence of a suitable catalyst. The reaction proceeds via a nucleophilic substitution reaction to form the desired product. The synthesis method has been optimized to yield high purity and high yield of the product.
Wissenschaftliche Forschungsanwendungen
1-Tert-butyl-N-(2-cyano-1-methoxypropan-2-yl)-3-methylpyrazole-4-carboxamide has been extensively studied for its potential use in scientific research. It has been shown to exhibit potent anti-inflammatory and anti-tumor activities. The compound has been tested in vitro and in vivo in various models of inflammation and cancer. The results of these studies suggest that the compound has potential therapeutic applications in the treatment of inflammatory diseases and cancer.
Eigenschaften
IUPAC Name |
1-tert-butyl-N-(2-cyano-1-methoxypropan-2-yl)-3-methylpyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N4O2/c1-10-11(7-18(17-10)13(2,3)4)12(19)16-14(5,8-15)9-20-6/h7H,9H2,1-6H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGCWKAQGEULCIQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1C(=O)NC(C)(COC)C#N)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Tert-butyl-N-(2-cyano-1-methoxypropan-2-yl)-3-methylpyrazole-4-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

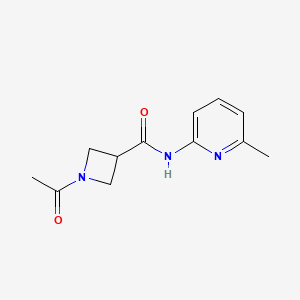
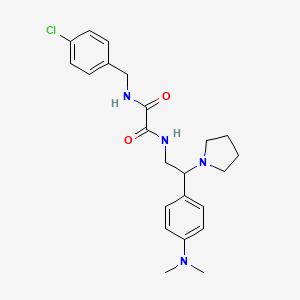
![3-[(5-chloro-2-methylanilino)methyl]-2-thioxotetrahydro-4H-imidazol-4-one](/img/structure/B2502705.png)
![4-(3-(2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)-3-oxopropyl)benzonitrile](/img/structure/B2502709.png)
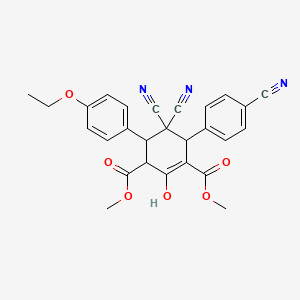
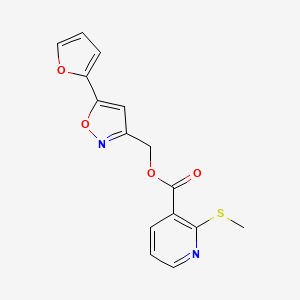
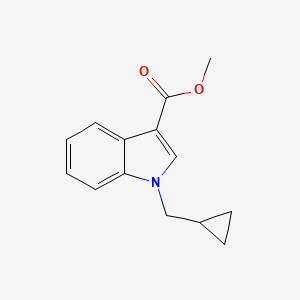
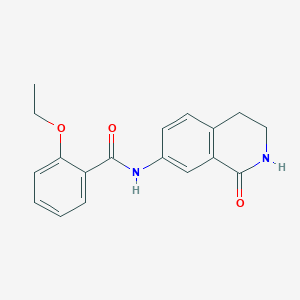
![1-[2-chloro-5-(trifluoromethyl)phenyl]-1H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxylic acid](/img/structure/B2502714.png)
![3-[[4-[6-(4-Fluorophenyl)pyridazin-3-yl]piperazin-1-yl]methyl]-5-methyl-1,2,4-oxadiazole](/img/structure/B2502716.png)
![(Z)-8-(2-chloro-6-fluorobenzyl)-2-(pyridin-4-ylmethylene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2502718.png)
![[5-(3-Chlorophenyl)-14-methyl-7-(methylsulfanyl)-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol](/img/structure/B2502719.png)
![(Z)-2-((2-(indolin-1-yl)-2-oxoethyl)thio)-N-(3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)acetamide](/img/structure/B2502721.png)
